molecular formula C8H12O3S B13160959 Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B13160959
M. Wt: 188.25 g/mol
InChI Key: WRSCDMUQDUPAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C8H12O3S and a molecular weight of 188.24 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur functionalities. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is unique due to the presence of both oxygen and sulfur atoms within its spiro ring system. This structural feature imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Biological Activity

Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that incorporates both oxygen and sulfur atoms within its framework. This unique arrangement contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as the ester and oxo groups facilitates hydrogen bonding and electrostatic interactions, which can modulate protein activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : Interaction with receptor sites can influence signaling pathways, affecting cellular responses.

Biological Activity Data

Research has indicated several biological activities associated with this compound, including:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerDemonstrated cytotoxic effects on cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation in cellular models.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's efficacy against common pathogens, revealing significant inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). Results indicated IC50 values ranging from 0.08 µM to 0.19 µM, suggesting potent antiproliferative effects.
  • Anti-inflammatory Effects : Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophage models, highlighting its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Spirocyclic Structure : Utilizing starting materials like dithiolanes and ethylene oxide under controlled conditions.
  • Functionalization : Subsequent reactions can modify the carboxylate group to enhance biological activity.

Properties

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C8H12O3S/c1-10-7(9)6-8(11-6)2-4-12-5-3-8/h6H,2-5H2,1H3

InChI Key

WRSCDMUQDUPAKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.